

Technical Guide: 3-Chloro-L-tyrosine-13C6

Certificate of Analysis and Purity

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Compound of Interest

Compound Name: 3-Chloro-L-tyrosine-13C6

Cat. No.: B137017

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity data for **3-Chloro-L-tyrosine-13C6**. It includes a compilation of quantitative data from various suppliers, detailed experimental protocols for its analysis, and visualizations of key processes. This document is intended to serve as a valuable resource for researchers utilizing **3-Chloro-L-tyrosine-13C6** in their work, particularly in applications such as metabolic research, proteomics, and as an internal standard for mass spectrometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the available quantitative data for **3-Chloro-L-tyrosine-13C6** from various commercial suppliers. This information is crucial for assessing the quality and suitability of the compound for specific research applications.

Table 1: Purity and Isotopic Labeling Specifications

Supplier/Source	Catalog Number	Chemical Purity	Isotopic Purity (ring- ¹³ C6)
Cambridge Isotope Laboratories	CLM-7103	95%	99%
Eurisotop	CLM-7103-0.01	98%	99%
Creative Peptides	L-Iso-0161	95%	Not Specified
MedChemExpress	HY-W041171S	97.6%	Not Specified

Note: The chemical purity values may be determined by different analytical methods depending on the supplier.

Table 2: Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₃ * ¹³ C ₆ H ₁₀ ClNO ₃	Cambridge Isotope Laboratories[2], Eurisotop[4], Creative Peptides[5]
Molecular Weight	221.59 g/mol	Cambridge Isotope Laboratories[2]
Unlabeled CAS Number	7423-93-0	Cambridge Isotope Laboratories[2], Eurisotop[4], Creative Peptides[5]
Appearance	White to off-white solid	MedChemExpress[6]

Experimental Protocols

The determination of purity and the analysis of 3-Chloro-L-tyrosine in biological matrices often involve sophisticated analytical techniques. Below are detailed methodologies based on established protocols.

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for confirming the structure and assessing the purity of isotopically labeled compounds.

- **Sample Preparation:** A precise amount of **3-Chloro-L-tyrosine-13C6** is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** ¹H NMR spectra are acquired to confirm the chemical structure and identify any proton-containing impurities. The purity is often determined by comparing the integral of the analyte's signals to those of a certified internal standard of known concentration.
- **Data Analysis:** The purity is calculated based on the relative integrals of the signals corresponding to 3-Chloro-L-tyrosine and any observed impurities. For **3-Chloro-L-tyrosine-13C6**, ¹³C NMR can also be used to confirm the position and extent of isotopic labeling.

Analysis in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 3-Chloro-L-tyrosine in complex biological samples.^[7]

- **Sample Preparation:**
 - **Protein Precipitation:** Proteins are removed from the biological matrix (e.g., plasma, serum) by adding a precipitating agent like acetonitrile or methanol.
 - **Solid-Phase Extraction (SPE):** The supernatant is further purified using a cation-exchange SPE cartridge to isolate the analyte and remove interfering substances.^{[7][8]}
 - **Elution and Reconstitution:** The analyte is eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC mobile phase, such as 0.1% formic acid in water.^[7]
- **LC System:**

- Column: A reverse-phase column, such as an ODS-HG-3 (2 x 50 mm), is typically used for separation.^[7]
- Mobile Phase: A gradient elution is employed using two mobile phases:
 - Mobile Phase A: 0.1% formic acid in water.^[7]
 - Mobile Phase B: 0.1% formic acid in methanol.^[7]
- Flow Rate: A typical flow rate is in the range of 200-400 $\mu\text{L}/\text{min}$.
- MS System:
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used.^[7]
 - Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - MRM Transitions: The transition of m/z 216.0 \rightarrow 135.1 is monitored for 3-Chloro-L-Tyrosine.^[7] A corresponding transition for the $^{13}\text{C}_6$ -labeled internal standard would be monitored for quantification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

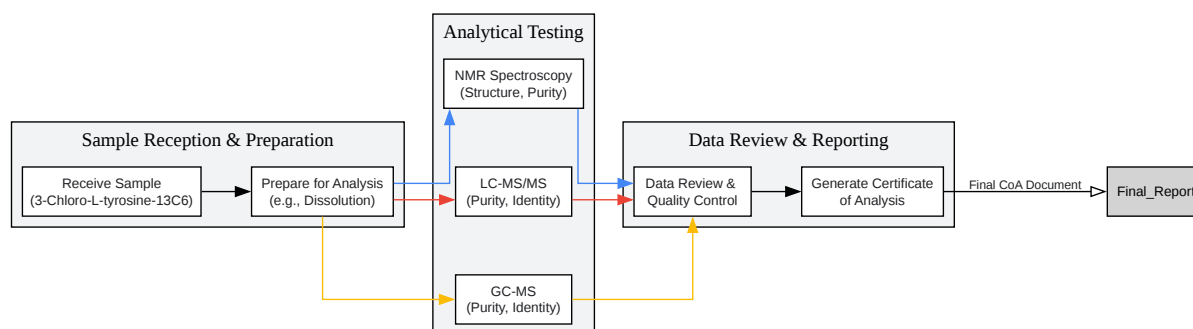
GC-MS is another powerful technique for the analysis of 3-Chloro-L-tyrosine, which requires derivatization to increase its volatility.^[8]

- Sample Preparation and Derivatization:
 - Purification: Similar to LC-MS/MS, samples are purified using protein precipitation and SPE.^[8]
 - Derivatization: The purified sample is dried, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) is added. The mixture is heated to ensure complete derivatization of the analyte.^{[7][8]}
- GC-MS System:

- Gas Chromatograph: Equipped with a suitable capillary column for the separation of the derivatized analyte.
- Mass Spectrometer: A mass spectrometer is used as the detector.
- Data Analysis: The derivatized 3-Chloro-L-tyrosine is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a derivatized internal standard.

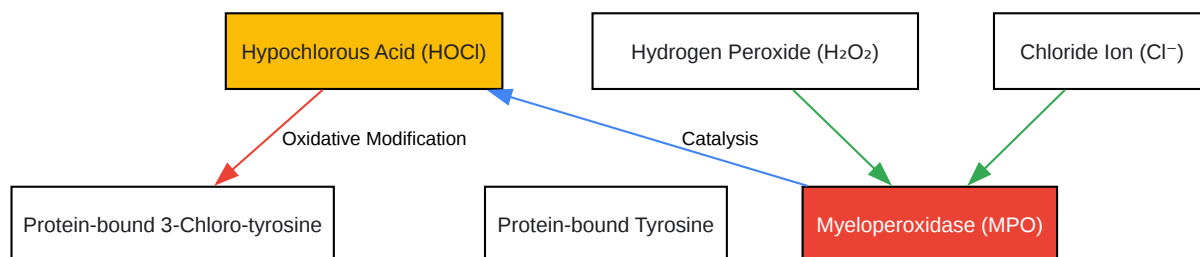
Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and biological context of 3-Chloro-L-tyrosine.



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Caption: Workflow for a typical Certificate of Analysis.



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Caption: Myeloperoxidase-catalyzed formation of 3-Chlorotyrosine.

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